9H-Fluoren-9-yl isocyanate

Physical Property Handling Solid-State Chemistry

Researchers requiring precise gravimetric dispensing of isocyanates for automated synthesizers face challenges with liquid reagents. 9H-Fluoren-9-yl isocyanate (CAS 131056-82-1) solves this as a crystalline solid (mp 44-46 °C) enabling accurate weighing without syringes or air-sensitive techniques. • Crystalline solid at ambient temperature-ideal for automated solid-phase peptide/urea synthesizers • Extended fluorene π-system imparts higher LogP (~3.09) vs. phenyl isocyanate, enhancing solubility in non-polar media • Demonstrated NLO potential: fluorene-isocyanurate derivatives exhibit two-photon absorption σ ≥ 500 GM

Molecular Formula C14H9NO
Molecular Weight 207.23 g/mol
CAS No. 131056-82-1
Cat. No. B164337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluoren-9-yl isocyanate
CAS131056-82-1
Molecular FormulaC14H9NO
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O
InChIInChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H
InChIKeyZCUDVRDYVSFUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluoren-9-yl Isocyanate (CAS 131056-82-1): A Solid Aromatic Isocyanate for Controlled Reactivity in Polymer and Materials Research


9H-Fluoren-9-yl isocyanate (CAS 131056-82-1, also named 9-isocyanato-9H-fluorene) is a crystalline aromatic isocyanate with a molecular formula of C14H9NO and a molecular weight of 207.23 g/mol . It is supplied as a solid with a melting point of 44–46 °C and is typically offered at a purity of 95% . The compound is utilized as a reactive building block for polyurethane and polyurea synthesis, as well as in the construction of fluorene-containing materials for optical and pharmaceutical research .

1 Solid reagent enables accurate gravimetric addition for small-scale synthesis
2 Reactive building block for polyurethane, polyurea and oligourea backbones
3 Fluorene core supports optical material and pharmaceutical intermediate research

Why Generic Substitution Fails: Solid-State Handling and Distinct Physical Properties Differentiate 9H-Fluoren-9-yl Isocyanate from Common Liquid Isocyanates


While aromatic isocyanates such as phenyl isocyanate and 1-naphthyl isocyanate are widely available liquids, 9H-fluoren-9-yl isocyanate exists as a crystalline solid at ambient temperature (mp 44–46 °C) . This physical state difference directly impacts handling, storage, and reaction setup: solid reagents offer advantages in weighing accuracy and reduced vapor pressure, and they avoid the low-temperature storage often required for liquid isocyanates . Furthermore, the extended fluorene π-system imparts higher hydrophobicity (LogP ~3.09) compared to phenyl isocyanate (LogP ~2.0–2.6) , altering solubility and reactivity profiles in non-polar media. Consequently, direct substitution with a liquid isocyanate would alter both physical handling parameters and the chemical environment in a reaction, making 9H-fluoren-9-yl isocyanate a non-interchangeable starting material.

Target Common Liquid Isocyanates
Physical state at ambient temp. Crystalline solid Liquid
Weighing & dispensing Direct gravimetric addition Syringe/volumetric transfer
Volatility / vapor pressure Lower; may reduce bench-top loss Higher; requires careful handling
Solubility in non-polar media Higher LogP, altered partitioning Lower LogP

Quantitative Differentiation Guide: 9H-Fluoren-9-yl Isocyanate vs. Key Comparators


Melting Point Differentiates 9H-Fluoren-9-yl Isocyanate (44-46°C) from Liquid Aromatic Isocyanates (Phenyl Isocyanate, -30°C; 1-Naphthyl Isocyanate, 4°C)

9H-Fluoren-9-yl isocyanate is a solid at room temperature with a melting point of 44–46 °C . In contrast, phenyl isocyanate is a liquid with a melting point of -30 °C , and 1-naphthyl isocyanate melts at 4 °C . The solid nature of the 9-fluorenyl derivative eliminates the need for low-temperature storage and enables precise gravimetric dispensing, which is particularly advantageous in small-scale or automated syntheses.

Melting Point
Reported
44–46 °C (solid)
Phenyl: -30 °C; 1-Naphthyl: 4 °C (liq.)
Supports room-temperature solid handling and precise weighing
May reduce need for cryogenic storage
Physical Property Handling Solid-State Chemistry

LogP Value of 3.09 Indicates Higher Hydrophobicity Compared to Phenyl Isocyanate (LogP ~2.0-2.6)

The calculated LogP (octanol-water partition coefficient) for 9H-fluoren-9-yl isocyanate is 3.09220 , whereas phenyl isocyanate exhibits a LogP in the range of 2.0–2.6 depending on the estimation method . This >0.5 unit increase in LogP reflects the enhanced hydrophobicity imparted by the fluorene ring system, which can influence solubility in non-polar solvents and membrane permeability in biological assays.

LogP (Hydrophobicity)
Calculated
3.09
Phenyl isocyanate: ~2.0–2.6
Indicates higher hydrophobicity; relevant for non-polar partitioning studies
Calculated values from vendor databases
Lipophilicity Solubility Partitioning

Purity Specification of 95% Aligns with Comparable Fluorenyl Isocyanates, Ensuring Reproducibility

The commercially available 9H-fluoren-9-yl isocyanate is typically supplied at 95% purity . This purity level is consistent with the 2-isomer (9H-fluoren-2-yl isocyanate), also sold at 95% , and the Fmoc derivative (N-Fmoc-isocyanate) at 95% . While higher purity grades exist for some isocyanates, the 95% specification is standard for research-grade fluorenyl isocyanates and is adequate for most synthetic applications without requiring additional purification.

Purity Specification
Specification review
95%
Fluoren-2-yl & Fmoc analogs: 95%
Consistent purity across fluorenyl isocyanates supports research procurement
Standard research-grade specification
Purity Quality Control Reproducibility

Class-Level Inference: Fluorenyl-Containing Isocyanurates Exhibit Enhanced Nonlinear Optical (NLO) Activity Relative to Phenylene-Based Analogues

While no direct head-to-head comparison of 9H-fluoren-9-yl isocyanate itself is available, the fluorenyl isocyanate subclass has been demonstrated to yield isocyanurates with superior two-photon absorption (TPA) cross-sections. In a comparative study, fluorenyl-containing triaryl isocyanurates exhibited TPA cross-sections (σ) ≥500 GM at 770 nm, outperforming 1,4-phenylene-based isocyanurates [1]. The rigid, planar fluorene core contributes to extended π-conjugation, which is responsible for the enhanced NLO response.

NLO Activity
Class-level inference
≥500 GM at 770 nm
Fluorenyl isocyanurate vs. phenylene analog
Reported higher TPA cross-sections may guide NLO material design
Class-level; direct compound data not available
Nonlinear Optics Two-Photon Absorption Materials Science

Class-Level Inference: 9H-Fluoren-9-yl Isocyanate-Derived Ureas Demonstrate Potent Anti-EV71 Activity via Cyclophilin A Inhibition

Derivatives synthesized from 9H-fluoren-9-yl isocyanate have shown significant antiviral activity. In a study of cyclophilin A (CypA) inhibitors, a urea derivative containing the 9-fluorenyl moiety (compound 11) exhibited an EC50 of 0.37 ± 0.17 μM against enterovirus 71 (EV71) in a virus assay, with low cytotoxicity (CC50 > 25 μM) [1]. This activity is among the most potent reported for small-molecule CypA inhibitors targeting EV71, highlighting the value of the fluorene scaffold in medicinal chemistry.

Anti-EV71 Activity
Class-level inference
EC50 0.37 ± 0.17 μM
9-Fluorenyl urea derivative (compound 11)
Reported antiviral activity supports CypA-targeted screening research
Derivative data; building block fit requires verification
Antiviral Cyclophilin A Drug Discovery

Optimal Application Scenarios for 9H-Fluoren-9-yl Isocyanate (CAS 131056-82-1) Based on Quantified Differentiation


Solid-Phase Oligourea Synthesis Requiring Precise Weighing of Isocyanate Monomers

The solid nature of 9H-fluoren-9-yl isocyanate (mp 44–46 °C) enables accurate gravimetric dispensing without the need for syringes or air-sensitive techniques required for liquid isocyanates. This makes it an ideal candidate for automated solid-phase peptide/urea synthesizers where isocyanate monomers must be weighed and dissolved consistently [1].

Development of Nonlinear Optical Materials with Enhanced Two-Photon Absorption

The fluorene scaffold has been shown to impart superior two-photon absorption (σ ≥500 GM) when incorporated into isocyanurate derivatives. Researchers seeking to build octupolar chromophores for NLO applications should select 9H-fluoren-9-yl isocyanate as a precursor to capitalize on the established structure-property relationship [2].

Medicinal Chemistry Campaigns Targeting Cyclophilin A-Dependent Viral Infections

Urea derivatives prepared from 9H-fluoren-9-yl isocyanate have demonstrated potent anti-EV71 activity (EC50 = 0.37 μM) with favorable cytotoxicity profiles. This scaffold is therefore a rational choice for hit-to-lead optimization programs focused on enterovirus or other CypA-mediated pathogens [3].

Hydrophobic Polymer Modifications Requiring Enhanced Organic Solubility

With a LogP of 3.09, 9H-fluoren-9-yl isocyanate is significantly more hydrophobic than phenyl isocyanate (LogP ~2.0–2.6). This property is advantageous when synthesizing polyurethanes or polyureas intended for use in non-polar environments or when improved solubility in organic solvents is desired .

Application
Selection Property
Validation Focus
Solid-phase oligourea synthesis
Solid-state handling at ambient temperature
Weighing accuracy and automated dispenser compatibility
Nonlinear optical material research
Fluorene-based isocyanurate scaffold
Two-photon absorption cross-section screening
Antiviral compound screening studies
Fluorenyl urea building block for CypA targets
EV71 inhibition and cytotoxicity profiling
Hydrophobic polymer & coating research
High LogP fluorene-containing isocyanate
Solubility in non-polar solvents and polymer hydrophobicity

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